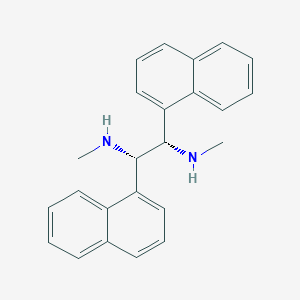
(1S,2S)-N1,N2-Dimethyl-1,2-di(naphthalen-1-yl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-N1,N2-Dimethyl-1,2-di(naphthalen-1-yl)ethane-1,2-diamine is an organic compound that features two naphthalene rings attached to an ethane backbone with two amine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-N1,N2-Dimethyl-1,2-di(naphthalen-1-yl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available naphthalene derivatives.
Formation of Intermediate: The naphthalene derivatives undergo a series of reactions to form an intermediate compound.
Final Coupling: The intermediate is then coupled with an ethane backbone containing two amine groups under specific reaction conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-N1,N2-Dimethyl-1,2-di(naphthalen-1-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydronaphthalene derivatives.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce dihydronaphthalenes.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (1S,2S)-N1,N2-Dimethyl-1,2-di(naphthalen-1-yl)ethane-1,2-diamine can be used as a building block for more complex molecules
Biology and Medicine
The compound may have potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with biological molecules could lead to the development of therapeutic agents.
Industry
In materials science, the compound could be used in the synthesis of polymers or other materials with specific properties. Its naphthalene rings provide rigidity and stability, making it suitable for high-performance materials.
Mécanisme D'action
The mechanism by which (1S,2S)-N1,N2-Dimethyl-1,2-di(naphthalen-1-yl)ethane-1,2-diamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-N1,N2-Dimethyl-1,2-di(naphthalen-1-yl)ethane-1,2-diamine: A stereoisomer with similar properties but different spatial arrangement.
Naphthalene-1,2-diamine: A simpler compound with only one naphthalene ring.
N,N-Dimethylethylenediamine: A compound with a similar ethane backbone but without naphthalene rings.
Uniqueness
(1S,2S)-N1,N2-Dimethyl-1,2-di(naphthalen-1-yl)ethane-1,2-diamine is unique due to its specific stereochemistry and the presence of two naphthalene rings. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications.
Propriétés
Formule moléculaire |
C24H24N2 |
|---|---|
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
(1S,2S)-N,N'-dimethyl-1,2-dinaphthalen-1-ylethane-1,2-diamine |
InChI |
InChI=1S/C24H24N2/c1-25-23(21-15-7-11-17-9-3-5-13-19(17)21)24(26-2)22-16-8-12-18-10-4-6-14-20(18)22/h3-16,23-26H,1-2H3/t23-,24-/m0/s1 |
Clé InChI |
FGRRAYZCHSUXSU-ZEQRLZLVSA-N |
SMILES isomérique |
CN[C@@H](C1=CC=CC2=CC=CC=C21)[C@H](C3=CC=CC4=CC=CC=C43)NC |
SMILES canonique |
CNC(C1=CC=CC2=CC=CC=C21)C(C3=CC=CC4=CC=CC=C43)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



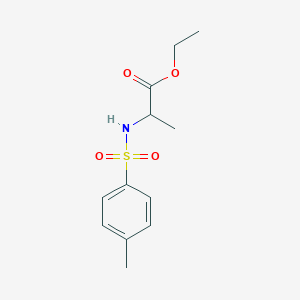
![Pyrrolo[1,2-c]pyrimidine-3-carbonitrile](/img/structure/B15200158.png)
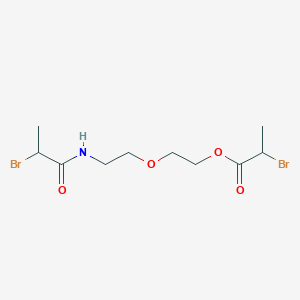
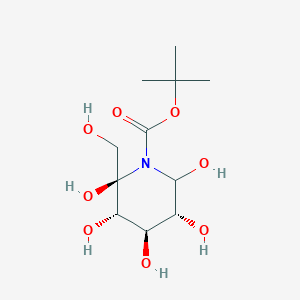
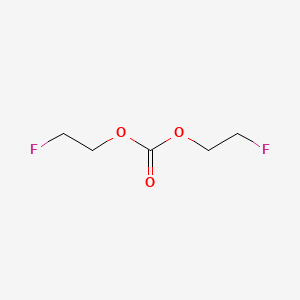
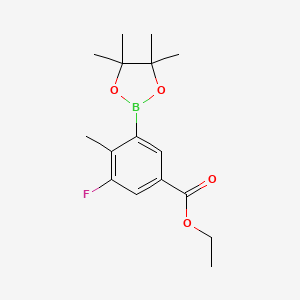
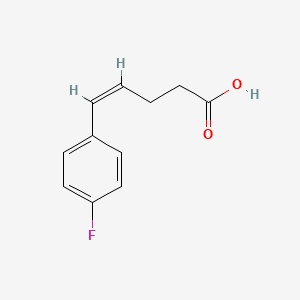
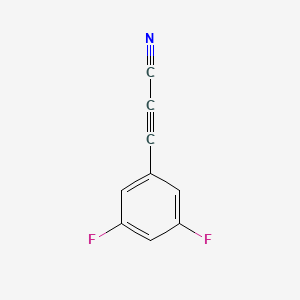
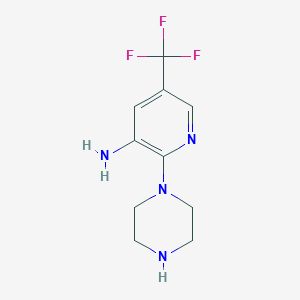
![6,7-Dichloro-9-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B15200208.png)
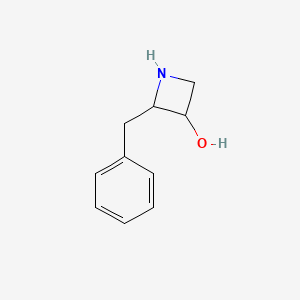
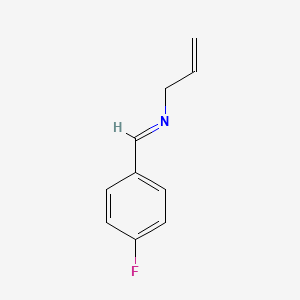
![7-Bromo-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B15200237.png)
